Basicity Shift: Predicted pKa of 9.86 Versus 10.20–10.32 for Mono-Substituted Comparators
The predicted pKa of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine is 9.86±0.10, which is 0.34 units lower than that of 4-phenylpiperidine (pKa 10.20±0.10) and 0.46 units lower than that of 4-(1-pyrrolidinyl)piperidine (pKa 10.32±0.20) . A pKa difference of this magnitude corresponds to approximately a 2- to 3-fold difference in the ratio of free base to protonated species at physiological pH 7.4, translating into measurably distinct logD, solubility, and passive membrane permeability profiles [1].
| Evidence Dimension | Predicted pKa (basicity of piperidine NH) |
|---|---|
| Target Compound Data | pKa = 9.86 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Phenylpiperidine: pKa = 10.20 ± 0.10 (predicted); 4-(1-Pyrrolidinyl)piperidine: pKa = 10.32 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa = -0.34 vs. 4-phenylpiperidine; ΔpKa = -0.46 vs. 4-(1-pyrrolidinyl)piperidine |
| Conditions | Predicted values from ChemicalBook using ACD/Labs Percepta or analogous in silico models |
Why This Matters
A lower pKa shifts the protonation equilibrium toward the neutral free base at physiological pH, which can be advantageous for CNS penetration or disadvantageous for solubility; this parameter is a key selection criterion in lead optimization campaigns.
- [1] General pharmacological principle: Henderson-Hasselbalch equation; a ΔpKa of ~0.4 units corresponds to approximately 2.5× difference in ionized fraction at pH 7.4. View Source
